6-(1,3-benzothiazol-2-ylsulfanyl)-2-N,4-N-dibenzyl-1,3,5-triazine-2,4-diamine
Overview
Description
6-(1,3-benzothiazol-2-ylsulfanyl)-2-N,4-N-dibenzyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a benzothiazole ring fused with a triazine ring, which is further substituted with dibenzyl groups. This unique structure imparts significant pharmacological properties to the compound.
Preparation Methods
The synthesis of 6-(1,3-benzothiazol-2-ylsulfanyl)-2-N,4-N-dibenzyl-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-mercaptoaniline with acid chlorides.
Formation of Triazine Ring: The triazine ring is formed by the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Coupling Reaction: The benzothiazole and triazine rings are coupled through a nucleophilic substitution reaction, where the benzothiazole acts as a nucleophile.
Substitution with Dibenzyl Groups: The final step involves the substitution of the triazine ring with dibenzyl groups using benzyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
6-(1,3-benzothiazol-2-ylsulfanyl)-2-N,4-N-dibenzyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-(1,3-benzothiazol-2-ylsulfanyl)-2-N,4-N-dibenzyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(1,3-benzothiazol-2-ylsulfanyl)-2-N,4-N-dibenzyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-(1,3-benzothiazol-2-ylsulfanyl)-2-N,4-N-dibenzyl-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:
2-(1,3-benzothiazol-2-ylsulfanyl)-N0-(substituted)acetohydrazide: This compound also contains a benzothiazole ring and exhibits similar biological activities.
3-(1,3-benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones: These compounds have a thiadiazine ring instead of a triazine ring and show different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct pharmacological properties and makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
6-(1,3-benzothiazol-2-ylsulfanyl)-2-N,4-N-dibenzyl-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6S2/c1-3-9-17(10-4-1)15-25-21-28-22(26-16-18-11-5-2-6-12-18)30-23(29-21)32-24-27-19-13-7-8-14-20(19)31-24/h1-14H,15-16H2,(H2,25,26,28,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPXQYOQDSGLBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4S3)NCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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